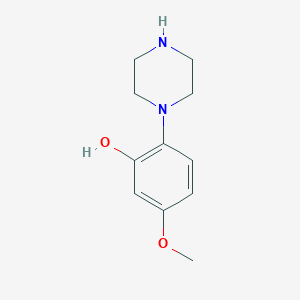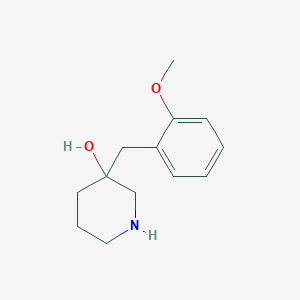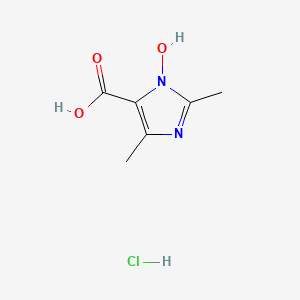
1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
1-Hydroxyimidazole: Shares the hydroxyl group but lacks the methyl and carboxylic acid groups.
2,4-Dimethylimidazole: Similar in structure but without the hydroxyl and carboxylic acid groups.
Imidazole-5-carboxylic acid: Contains the carboxylic acid group but lacks the hydroxyl and methyl groups.
Uniqueness: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9ClN2O3 |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
3-hydroxy-2,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-3-5(6(9)10)8(11)4(2)7-3;/h11H,1-2H3,(H,9,10);1H |
Clave InChI |
DSYPEHOLRYNJDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)C)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)

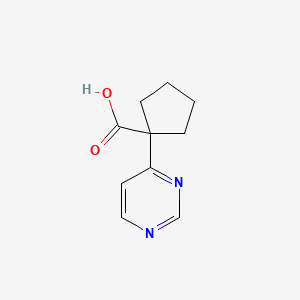

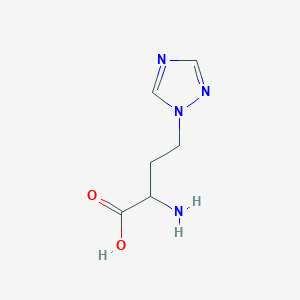
![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
